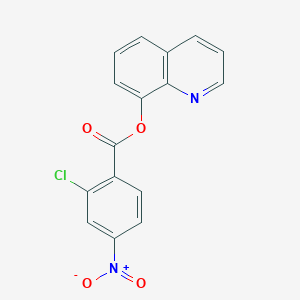
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzodiazole derivatives involves intricate chemical reactions aimed at forming the specific structure of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride. Studies demonstrate various synthetic routes, including the combination of ligands with metal salts to form polymeric complexes, showcasing the versatility in the synthesis approach of benzodiazole and its derivatives (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is characterized by detailed X-ray crystallography and quantum-chemical calculations. For example, the molecule exhibits different conformations and interactions within crystals, such as antiperiplanar and synperiplanar arrangements of benzimidazole groups, which contribute to its structural stability and reactivity (Li et al., 2012).
Chemical Reactions and Properties
Benzodiazole derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations under specific conditions. These reactions are crucial for modifying the compound's properties for potential applications. For instance, the reaction with HgCl2 leads to the formation of a one-dimensional polymeric complex, highlighting the compound's ability to form diverse chemical structures (Li et al., 2012).
Physical Properties Analysis
The physical properties of benzodiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. These properties are essential for understanding the compound's behavior in various environments and applications. Detailed studies provide insights into the crystallographic b axis, hydrogen bonding, and stacking interactions, which are instrumental in defining the physical characteristics of these compounds (Li et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and degradation pathways, are pivotal for the application of benzodiazole derivatives in various fields. Research into the interaction energies and types of bonds within the molecular structure provides a foundation for predicting and manipulating the chemical behavior of these compounds for specific purposes (Li et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride is a compound of interest due to its potential applications in various fields of chemical research. The aminoalkylation of benzotriazole, which involves the transformation of aromatic and heteroaromatic primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, demonstrates the chemical versatility of benzotriazole derivatives. This process yields high-quality derivatives, underlining the significance of structural analysis for understanding the compound's potential applications (Katritzky, Rachwał, & Rachwal, 1987).
Biological Activity and Antimicrobial Properties
Research into benzothiazole derivatives has revealed their promising biological activities. The synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, showcasing their potential in antibacterial and entomological applications (Chaudhary et al., 2011). Moreover, compounds derived from benzothiazole amides exhibit antibacterial and antifungal activities, comparable or slightly superior to standard medicinal agents, indicating their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Antitumor and Anticancer Agents
Benzimidazole–thiazole derivatives have been synthesized and studied for their anticancer activities, displaying promising results against cancerous cell lines such as HepG2 and PC12. These findings highlight the compound's potential in developing new therapeutic agents for cancer treatment (Nofal et al., 2014).
Corrosion Inhibition
The investigation of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines as corrosion inhibitors for mild steel in hydrochloric acid solutions has shown these compounds to be highly effective. This research opens avenues for their application in industries seeking eco-friendly materials for corrosion protection (Chugh et al., 2019).
作用機序
Target of Action
Similar compounds with a benzimidazole moiety have been known to interact with various targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride with its target would depend on the nature of the target and the specific chemical properties of the compound.
Biochemical Pathways
Based on the known activities of similar compounds, it could potentially affect a variety of pathways, leading to diverse downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride . These factors could affect the compound’s stability, its interaction with its target, and its overall biological activity.
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRGUSTHZXKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
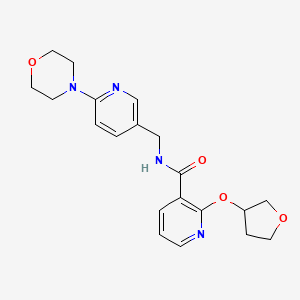
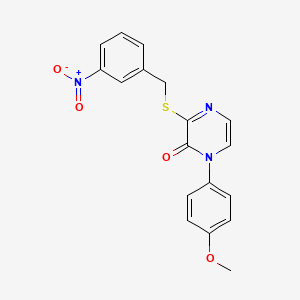
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
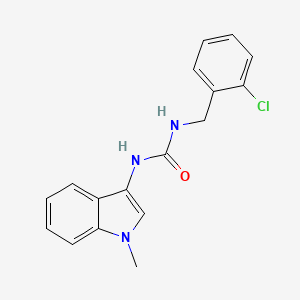

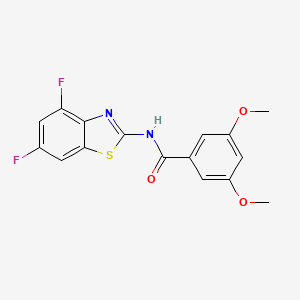
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
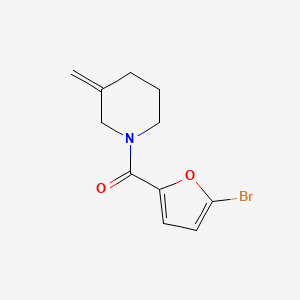
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)
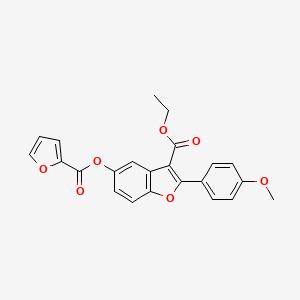
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
